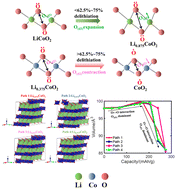Atomic-scale insight into the lattice volume plunge of LixCoO2 upon deep delithiation†
Energy Advances Pub Date: 2022-11-02 DOI: 10.1039/D2YA00278G
Abstract
The practical capacity utilization of LiCoO2 is limited to 50–70% due to the dramatic volume shrinkage induced cracks and subsequent interface parasitic reactions at high voltage. However, the fundamental understanding of the dramatic lattice volume shrinkage remains unclear. In this work, we discover that the delithiation paths have an impact on the lattice volume turning point of LixCoO2, where the corresponding capacity utilization can be as low as 62.5% or as high as 75% consequently. In addition, the O ↔ O interlayer distance across the Li layer (O(d3)) mainly contributes to the volume increase before 62.5–75% delithiation, and the O ↔ O interlayer distance across the Co layer (O(d2)) is the dominant factor for the dramatic volume decrease after the volume turning point. The electron localization function (ELF) around O keeps increasing during delithiation and it increases significantly after more than 62.5% delithiation, indicating that the lattice oxygen participates in charge compensation during the whole delithiation process and it becomes the main contributor to the charge compensation at a high delithiated state compared with Co. This work unravels the fundamental reason for the dramatic volume shrinkage of LixCoO2 at high voltage. It claims that the antisite defects (CoLi) of LiCoO2 should be designed carefully owing to the weaker Co–O bond strength and further oxygen release, which accelerate the degradation of LiCoO2, although it can increase the voltage of LiCoO2. More importantly, LiCoO2 material design with elemental doping, oxygen defects (VO), Li defects (VLi), and Co defects (VCo) will contribute to the capacity utilization of LiCoO2.


Recommended Literature
- [1] Notes from the Reports of Public Analysts
- [2] Efficient nitrogen-13 radiochemistry catalyzed by a highly stable immobilized biocatalyst†
- [3] Engineering bimetal Cu, Co sites on 3D N-doped porous carbon nanosheets for enhanced oxygen reduction electrocatalysis†
- [4] Synergistic effect of graphene as a co-catalyst for enhanced daylight-induced photocatalytic activity of Zn0.5Cd0.5S synthesized via an improved one-pot co-precipitation-hydrothermal strategy†
- [5] Fast orbital localization scheme in molecular fragments resolution
- [6] Silver-catalyzed direct C–H oxidative carbamoylation of quinolines with oxamic acids†
- [7] High Q-factor plasmonic resonators in continuous graphene excited by insulator-covered silicon gratings
- [8] A supramolecular dual-donor artificial light-harvesting system with efficient visible light-harvesting capacity†
- [9] Formation and growth of sub-3 nm particles in megacities: impact of background aerosols
- [10] A convenient method for the synthesis of α-carboxylate ester bromolactones via bromolactonization of alkenoic diesters†










